GB4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

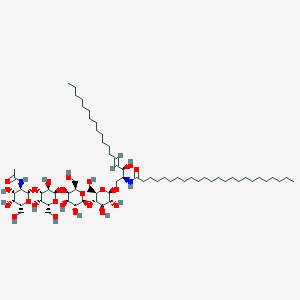

GB4 is a complex organic compound with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, acetamido groups, and oxane rings, making it a molecule of significant interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of GB4 involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of amide bonds. The reaction conditions typically require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the compound in high purity.

化学反応の分析

Types of Reactions: GB4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups and overall structure of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.

科学的研究の応用

Introduction to GB4

This compound is a complex glycosphingolipid composed of a ceramide backbone attached to a carbohydrate chain. It plays crucial roles in cellular processes, including cell signaling and membrane dynamics. Its unique structure allows it to participate in various biological interactions, making it a valuable compound for research.

Membrane Dynamics and Lipid Interactions

This compound is extensively used to study membrane dynamics due to its integration into lipid bilayers. It helps in understanding how glycosphingolipids influence membrane fluidity and protein interactions. Research indicates that this compound can form lipid rafts—microdomains that facilitate signal transduction and protein sorting within the cell membrane.

Cancer Research

This compound has been identified as a potential biomarker in various cancers, particularly breast cancer. Its overexpression in tumor cells correlates with tumor aggressiveness and poor prognosis. Studies have demonstrated that targeting this compound can inhibit tumor growth and metastasis .

Case Study: Targeting this compound in Breast Cancer

- Objective : To evaluate the therapeutic potential of anti-GB4 antibodies.

- Methodology : In vitro assays were conducted using breast cancer cell lines with high this compound expression.

- Results : Treatment with anti-GB4 antibodies resulted in significant reduction of cell proliferation and induction of apoptosis.

Immunological Applications

This compound is recognized for its role in immune modulation. It serves as a ligand for specific receptors on immune cells, influencing their activation and response. This property is being explored for developing vaccines and immunotherapeutic strategies.

Vaccine Development

Research has shown that incorporating this compound into vaccine formulations can enhance immune responses against certain pathogens by promoting dendritic cell maturation and T-cell activation .

Comparative Analysis of this compound Applications

The following table summarizes the primary applications of this compound across different research domains:

作用機序

The mechanism of action of GB4 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use.

類似化合物との比較

Similar compounds to GB4 include other glycosylated amides and complex carbohydrates. These compounds share similar structural features but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique properties and applications.

生物活性

GB4, also known as globotetraosylceramide (this compound), is a glycosphingolipid that plays a significant role in various biological processes, including cell signaling and pathogen interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with viruses, and implications in disease processes.

-

Cell Signaling :

- This compound is involved in the activation of the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival. Research indicates that this compound promotes ERK activation through its interaction with EGFR, leading to enhanced MAPK signaling in cancer cells .

-

Viral Interactions :

- Human Parvovirus B19 : this compound acts as a critical factor in the infection process of B19V. While it does not facilitate the initial binding or internalization of the virus, it is essential for post-internalization events that allow viral DNA to enter the nucleus. The interaction between B19V and this compound occurs exclusively under acidic conditions, which modulates the affinity and facilitates endosomal trafficking necessary for infection .

Study on Stx2e Detection Using this compound

A study developed a novel enzyme-linked immunosorbent assay (ELISA) based on this compound to detect Shiga toxin 2e (Stx2e) from E. coli. The assay demonstrated high specificity and sensitivity for Stx2e detection, outperforming traditional methods. The results indicated a linear correlation between Stx2e concentration and absorbance values measured by the this compound-ELISA, showcasing its potential utility in clinical diagnostics .

Interaction with Cancer Cells

Another investigation into this compound's role in cancer biology revealed that it enhances cell proliferation through EGFR signaling pathways. The study provided evidence that targeting this compound may offer therapeutic avenues for cancers reliant on this signaling mechanism .

Data Tables

| Study | Findings | Significance |

|---|---|---|

| Stx2e Detection ELISA | High specificity for Stx2e; linear correlation with concentration | Diagnostic tool for bacterial infections |

| B19V Interaction | Essential for post-internalization steps; pH-dependent binding | Insight into viral entry mechanisms |

| Cancer Cell Proliferation | Promotes ERK activation via EGFR | Potential target for cancer therapy |

特性

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H126N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(77)70-46(47(76)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-86-66-59(83)57(81)62(50(42-73)89-66)91-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)64(55(79)49(41-72)88-68)93-65-53(69-45(3)75)56(80)54(78)48(40-71)87-65/h36,38,46-51,53-68,71-74,76,78-85H,4-35,37,39-44H2,1-3H3,(H,69,75)(H,70,77)/b38-36+/t46-,47+,48+,49+,50+,51+,53+,54-,55-,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66+,67-,68+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHXQNLXKNDTLT-FUYPESHBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H126N2O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1339.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。